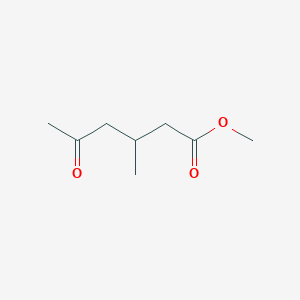

Methyl 3-methyl-5-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(4-7(2)9)5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZFMIXTHKTRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methyl 5 Oxohexanoate

Carbonyl Group Reactivity in Complex Formations

The presence of both a ketone and an ester group in Methyl 3-methyl-5-oxohexanoate allows for a range of reactions typical of carbonyl compounds. The reactivity at each carbonyl carbon is influenced by the electronic and steric environment.

Nucleophilic Addition and Substitution Reactions at the Ketone

The ketone carbonyl group at the C-5 position is a primary site for nucleophilic attack. The addition of organometallic reagents is a fundamental method for forming new carbon-carbon bonds, converting the ketone into a tertiary alcohol. arkat-usa.org The stereoselectivity of such additions can be influenced by the presence of Lewis acids. For instance, the use of organocerium reagents in combination with titanium tetrachloride (TiCl₄) has been shown to be highly efficient and diastereoselective for nucleophilic additions to β-keto esters, a principle that extends to δ-keto esters. arkat-usa.orgresearchgate.net This approach often involves the formation of a chelated intermediate, where the Lewis acid coordinates to both carbonyl oxygens, leading to a more rigid conformation that directs the incoming nucleophile to a specific face of the ketone. researchgate.net

Common nucleophilic addition reactions at the ketone include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

Grignard Reactions: The addition of Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. arkat-usa.org

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the ketone to form tertiary alcohols.

The efficiency and stereochemical outcome of these reactions are dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net

Ester Cleavage and Transesterification Pathways

The ester functional group can undergo cleavage under various conditions. Hydrolysis, typically under acidic or basic conditions, will cleave the ester to yield the corresponding carboxylic acid, 3-methyl-5-oxohexanoic acid, and methanol (B129727).

Transesterification is another key reaction pathway, involving the exchange of the methyl group of the ester with another alcohol moiety. techscience.com This reaction can be catalyzed by acids, bases, or enzymes. krohne.com Lipase-catalyzed transesterification, for example, is a mild and effective method for synthesizing various esters. smolecule.com Solvent-free transesterification using catalysts like methylboronic acid has also been developed for β-keto esters, which can achieve high conversion rates at ambient temperatures, minimizing the risk of side reactions like decarboxylation. smolecule.com

Selective cleavage of the ester group in the presence of the ketone is also possible. For instance, specific reagents can be employed for the dealkoxycarbonylation of β-keto esters. researchgate.net The use of 3-quinuclidinol (B22445) has been reported as an effective base for the cleavage of β-keto and vinylogous β-keto esters. tandfonline.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Addition | RMgX, RLi, or R₂CuLi | Tertiary Alcohol | arkat-usa.org |

| Reduction (Ketone) | NaBH₄, LiAlH₄ | Secondary Alcohol | smolecule.com |

| Ester Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | fiveable.me |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R'-O-C=O) | techscience.comkrohne.com |

| Enzymatic Transesterification | Lipase (B570770), R'OH | New Ester | smolecule.com |

α-Carbon Reactivity and Alkylation Studies

The methylene (B1212753) carbons alpha to the carbonyl groups (at C-2 and C-4) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile, central to many carbon-carbon bond-forming reactions.

Regioselectivity in Enamine and Enolate Alkylations

This compound has two non-equivalent acidic α-hydrogens: those at C-2 (between the methyl group and the ester) and those at C-4 (between the methyl group and the ketone). Deprotonation can therefore lead to two different enolates, and the regioselectivity of this process is governed by the reaction conditions. libretexts.org

Kinetic Enolate: Formed faster by deprotonation at the less sterically hindered position. For this molecule, the C-4 protons are generally less hindered. The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate. jove.comfiveable.me

Thermodynamic Enolate: The more stable enolate, typically the one that is more substituted. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., an alkoxide) in a protic solvent at higher temperatures. jove.com

Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond. libretexts.org The choice of reaction conditions allows for the selective alkylation at either the C-2 or C-4 position. The use of enamines, formed by reacting the ketone with a secondary amine, can also provide enhanced regioselectivity in alkylation reactions compared to direct enolate alkylations. fiveable.mersc.org

| Control | Conditions | Favored Enolate Position | Reference |

| Kinetic | Strong, bulky base (e.g., LDA), aprotic solvent, low temperature (-78°C) | C-4 (less substituted) | jove.comfiveable.me |

| Thermodynamic | Weaker base (e.g., NaOEt), protic solvent, room temperature | C-2 (more substituted) | jove.com |

Acylation and Decarboxylation Reactions

The enolate derived from this compound can also undergo acylation by reacting with an acyl chloride or anhydride. This introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester. researchgate.net A method for the successful acylation of the dianion of simple β-keto esters has been developed to yield β,δ-diketo esters. researchgate.net

β-Keto esters, after hydrolysis to the corresponding β-keto acid, are prone to decarboxylation upon heating. jove.com This process involves the loss of carbon dioxide through a cyclic transition state to yield a ketone. libretexts.org While this compound is a δ-keto ester, if it were to undergo reactions that result in a β-keto ester structure, subsequent hydrolysis and heating would lead to decarboxylation. nih.gov For example, acylation at C-4 would produce a 3,5-diketo ester, which upon selective cleavage and hydrolysis could potentially lead to a β-keto acid susceptible to decarboxylation.

Cyclization and Rearrangement Mechanisms

The structure of δ-keto esters like this compound makes them suitable precursors for intramolecular reactions, leading to the formation of cyclic compounds.

Intramolecular aldol (B89426) condensation is a prominent cyclization pathway. Under basic conditions, an enolate can be formed at the C-4 position, which can then attack the ester carbonyl at C-1. However, attack on the ketone at C-5 by an enolate formed at C-2 (via abstraction of a C-2 proton) is more common for δ-keto esters, leading to the formation of a six-membered ring, a substituted cyclohexanone (B45756) derivative. This type of intramolecular cyclization is a key step in the synthesis of cyclic diones. google.comgoogle.com

Reductive radical cyclization is another possibility. For instance, reagents like Cp₂TiPh can promote the reductive radical cyclization of δ-keto esters to yield α-hydroxycycloalkanones. rsc.org Iodocarbocyclization, promoted by iodine, can form iodocyclopentenes from δ-alkynyl-β-ketoesters, demonstrating a 5-endo-dig cyclization pathway. organic-chemistry.org

Rearrangement reactions are also a feature of keto-ester chemistry. The Carroll rearrangement transforms a β-keto allyl ester into a γ,δ-allylketone through a -sigmatropic rearrangement followed by decarboxylation. alfa-chemistry.comwikipedia.org While not directly applicable to this compound itself, if the methyl ester were converted to an allyl ester, this pathway would become accessible. Palladium-catalyzed versions of these decarboxylative allylations proceed under milder conditions. nih.govwikipedia.org

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of complex cyclic molecules. These reactions involve a diene and a dienophile within the same molecule, which react to form a bicyclic or polycyclic product. A thorough review of available scientific literature and chemical databases was conducted to identify studies detailing the use of this compound as a substrate for such transformations.

Despite its potential as a precursor for molecules containing both a diene and a dienophile moiety after suitable derivatization, the search did not yield any specific examples of this compound undergoing intramolecular cycloaddition reactions. Research literature that describes the synthesis of this compound exists, confirming its place in synthetic chemistry. researchgate.netbeilstein-journals.org However, its subsequent application as a substrate in intramolecular Diels-Alder or other cycloaddition reactions is not documented in the reviewed sources.

Tandem and Cascade Reactions Leading to Heterocyclic Systems

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to the rapid assembly of complex molecular architectures, including heterocyclic systems. β-Keto esters are well-known precursors in such reactions due to the versatile reactivity of their functional groups.

An extensive search of the scientific literature was performed to find instances where this compound is specifically used as a reactant in tandem or cascade processes to generate heterocyclic compounds. While the general reactivity of β-keto esters in multicomponent reactions to form heterocycles like isoxazoles and pyrazoles is well-established for structurally related compounds, no specific studies detailing such transformations for this compound were found. mdpi.comnih.govtu-dresden.de The existing literature that mentions this compound focuses on its synthesis or its use as a simple nucleophilic building block in syntheses such as that of ubiquinone-10, rather than its application in complex cascade reactions to form heterocycles. beilstein-journals.org

Applications of Methyl 3 Methyl 5 Oxohexanoate As a Key Synthetic Intermediate

Versatile Building Block in Organic Transformation

Methyl 3-methyl-5-oxohexanoate serves as a valuable precursor in various organic transformations due to its bifunctional nature, containing both an ester and a ketone. These functional groups allow for a range of chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures, including lactones and other cyclic derivatives. Its structural framework is particularly amenable to intramolecular reactions, providing pathways to cyclic compounds.

Lactone and Bicyclic Derivative Synthesis

The structure of this compound is well-suited for the synthesis of δ-lactones, which are six-membered cyclic esters. This transformation is typically achieved via a two-step process involving the reduction of the ketone at the C-5 position to a hydroxyl group, followed by an acid-catalyzed intramolecular cyclization (lactonization).

A key example of this application is the synthesis of cis- and trans-3,5-dimethylvalerolactones. Research has shown that (RS)-3-methyl-5-oxohexanoic acid, the carboxylic acid analog of the title compound, is a direct precursor to these lactones. acs.org The synthesis begins with the reduction of the C-5 keto group. A common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄). Following reduction, the resulting hydroxy acid undergoes spontaneous or acid-catalyzed ring closure to yield the δ-lactone. rsc.org The stereochemistry of the final lactone products (cis or trans) is dependent on the stereochemistry at the C-3 and C-5 positions, which can be controlled in some synthetic routes. acs.org

The general transformation is outlined in the scheme below:

Scheme 1: Synthesis of 3,5-Dimethylvalerolactone

Step 1: Reduction of the ketone. Step 2: Intramolecular cyclization (Lactonization).

While the direct synthesis of bicyclic derivatives from this compound is not extensively documented, its related isomer, 4-methyl-5-oxohexanoic acid methyl ester, has been used to synthesize cyclic diketones. In one patented process, the ester undergoes an intramolecular cyclization in the presence of a base like sodium methylate to form 4-methyl-cyclohexanedione-1,3 with high yield. jst.go.jp This type of cyclization highlights the potential of oxohexanoate esters to serve as precursors for cyclic systems, which are foundational structures for building more complex bicyclic molecules.

Table 1: Synthesis of 3,5-Dimethylvalerolactones from (RS)-3-methyl-5-oxohexanoic acid (Data derived from related synthesis pathways)

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|

Synthesis of Chiral β-Amino Acids and Analogues

The use of this compound as a direct synthetic intermediate for the preparation of chiral β-amino acids and their analogues is not prominently reported in scientific literature. While β-keto esters, in general, are versatile starting materials in organic synthesis, specific applications of the 3-methyl-5-oxo isomer for creating β-amino acid structures are not well-documented.

Research into the synthesis of amino acids often utilizes different isomers or analogues. For instance, chemoenzymatic processes have been developed for producing precursors to γ-amino acids, such as pregabalin (B1679071), starting from methyl 5-methyl-3-oxohexanoate. acs.org Similarly, other research describes the synthesis of optically active trifluoromethylated nitrogen heterocycles from 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids, which are structurally related but distinct from the title compound. acs.org The synthesis of (S)-2,6-diamino-5-oxohexanoic acid, an important intermediate for certain peptides, has also been achieved, but the synthesis starts from L-2-aminoadipic acid. google.com

Biocatalytic Transformations and Enzymatic Studies Involving Oxohexanoates

Enzymatic Reduction Methodologies for Stereocontrol

The precise control of stereochemistry is a critical challenge in synthetic organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. Enzymatic reduction of oxohexanoates provides a powerful tool for establishing desired stereocenters with high fidelity.

Ene-Reductase Catalysis for Asymmetric Bioreductions

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are instrumental in the asymmetric reduction of α,β-unsaturated compounds. nih.gov These enzymes catalyze the trans-hydrogenation of electron-deficient alkenes, a feature that is highly sought after for generating up to two stereocenters in a single step. mdpi.com The reaction mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor, such as NADH or NADPH, to the flavin mononucleotide (FMN) cofactor of the enzyme, which then reduces the C=C double bond of the substrate. almacgroup.commdpi.com

In the context of oxohexanoate derivatives, ene-reductases have been employed for the synthesis of valuable chiral building blocks. For instance, the asymmetric bioreduction of β-cyanoacrylate esters, which can be synthesized from oxohexanoates like methyl 5-methyl-3-oxohexanoate, has been studied to produce precursors for GABA analogues such as pregabalin (B1679071). nih.govacs.org The stereochemical outcome of these reductions can often be controlled by using either the (E)- or (Z)-isomer of the substrate, allowing access to both enantiomers of the product with high conversion and enantiomeric purity. nih.gov Research has demonstrated that enzymes like OYE2 can convert (E)-β-cyanoacrylate esters to the corresponding (S)-products with perfect conversion and stereoselectivity. nih.gov

The substrate scope of ene-reductases is broad, though steric hindrance can affect conversion rates. For example, β-methylated cyclic enones generally show lower conversion compared to their unsubstituted counterparts. mdpi.com

Alcohol Dehydrogenase Applications for Chiral Alcohols

Alcohol dehydrogenases (ADHs) are another class of enzymes crucial for stereoselective synthesis. They catalyze the reversible reduction of prochiral ketones to chiral alcohols, a key transformation in the production of many active pharmaceutical ingredients. nih.govoup.comannualreviews.org The stereoselectivity of ADHs is often described by Prelog's rule, which predicts which face of the carbonyl group will be attacked by the hydride. mdpi.com However, ADHs with anti-Prelog stereopreference are also known and are valuable for accessing the opposite enantiomer of a chiral alcohol. researchgate.net

The asymmetric reduction of β-keto esters, which are structurally related to oxohexanoates, is a well-established application of ADHs. For example, the reduction of ethyl 5-methyl-3-oxohexanoate using Saccharomyces cerevisiae yields the corresponding (S)-alcohol, a key intermediate in the synthesis of insect pheromones. scielo.br Similarly, ADHs from various microorganisms have been used to reduce substituted keto esters to produce chiral hydroxy esters with high enantiomeric excess. frontiersin.org For instance, the ADH from Lactobacillus brevis has been used for the synthesis of a building block for Lipitor® by reducing a β,δ-diketo ester to the corresponding hydroxy ketoester with greater than 99.5% enantiomeric excess. annualreviews.org

The following table summarizes the application of different ADHs in the reduction of various keto esters.

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Ethyl 5-methyl-3-oxohexanoate | (S) | High | scielo.br |

| Rhodococcus ruber | 2-(3-oxobutan-2-yl)benzonitriles | (2S,3S) | >99% | frontiersin.org |

| Lactobacillus brevis | tert-Butyl 6-chloro-3,5-dioxohexanoate | (S) | >99.5% | annualreviews.org |

| Acetobacter pasteurianus | Aliphatic and Aromatic Ketones | (R) | >92% | nih.gov |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create efficient and selective routes to complex molecules. This integrated approach is particularly powerful for enhancing enantiopurity and developing highly specific transformations.

Integration of Chemical Steps with Biocatalysis for Enhanced Enantiopurity

A common chemoenzymatic strategy involves using a chemical reaction to create a racemic or prochiral intermediate, which is then resolved or stereoselectively transformed by an enzyme. For example, the synthesis of pregabalin precursors starts with the chemical synthesis of methyl 5-methyl-3-oxohexanoate from 4-methyl-2-pentanone (B128772) and dimethyl carbonate. nih.govacs.org This oxoester is then converted chemically to a β-cyanoacrylate ester, which is subsequently reduced asymmetrically using an ene-reductase to yield the desired chiral product with high enantiopurity. nih.govacs.org

Another powerful technique is dynamic kinetic resolution (DKR), where a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. frontiersin.org This is achieved by combining an enzymatic resolution with a chemical or enzymatic method for in situ racemization of the slower-reacting enantiomer. frontiersin.org For instance, an alcohol dehydrogenase-catalyzed DKR has been used for the stereoselective synthesis of isomers of tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate. frontiersin.org

Biocatalyst Engineering and Mutant Enzyme Development for Specificity

The natural substrate specificity and stability of enzymes are not always optimal for industrial applications. Protein engineering, including rational design and directed evolution, is used to develop mutant enzymes with improved properties such as enhanced activity, stability, and stereoselectivity towards non-natural substrates. oup.comresearchgate.net

For example, the carbonyl reductase from Candida parapsilosis (CPCR2) has a broad substrate spectrum but shows poor acceptance of sterically hindered ketones like 2-methyl cyclohexanone (B45756). oup.com Through site-saturation mutagenesis, a variant (L119M) was identified that showed a significant increase in activity towards 2-methyl cyclohexanone and other substituted cyclohexanones. oup.com Similarly, directed evolution has been used to improve the activity of an ene-reductase by over 38,000-fold for a specific substrate, enabling a sustainable and high-yielding manufacturing process for a pharmaceutical intermediate. researchgate.net

The development of engineered biocatalysts has been crucial for the synthesis of active pharmaceutical ingredients. For example, an engineered ketoreductase (KRED) was developed for the synthesis of an intermediate for the drug ticagrelor (B1683153) with excellent stereoselectivity (>99% ee). researchgate.netrsc.org

The table below presents examples of engineered enzymes and their improved properties.

| Original Enzyme | Target Substrate | Engineering Strategy | Improved Property | Reference |

| Carbonyl Reductase (CPCR2) | 2-Methyl Cyclohexanone | Site-Saturation Mutagenesis | 7-fold increased activity | oup.com |

| Ene-Reductase | Non-natural substrate | Directed Evolution | >38,000-fold improvement in activity | researchgate.net |

| Ketoreductase (ChKRED20) | Precursor to (S)-CFPL | Error-Prone PCR | Significantly increased activity | researchgate.net |

| (+)-γ-Lactamase | Vince Lactam | Combinatorial Active-Site Saturation Test | Improved enantioselectivity and thermostability | researchgate.net |

Investigation of Enzyme-Substrate Interactions in Metabolic Research

Understanding how enzymes interact with their substrates at a molecular level is fundamental to metabolic research, drug design, and biocatalyst development. Techniques like X-ray crystallography and computational modeling are used to elucidate the binding modes of substrates and inhibitors within the active site of an enzyme.

In the context of oxohexanoates and related compounds, studies have focused on understanding the structural basis for substrate specificity and stereoselectivity. For instance, docking studies of a carbonyl reductase with its co-substrate indicated that the hydride from NADPH is delivered from the si face of the prochiral ketone, explaining the observed anti-Prelog stereoselectivity. researchgate.net

The investigation of enzyme-substrate interactions is also crucial in understanding metabolic pathways. For example, β-ketoacyl-CoA thioesterases are involved in the β-oxidation pathway and can be leveraged for the production of methyl ketones. nih.gov The hydrolysis of β-ketoacyl-CoA substrates by these enzymes produces β-keto acids, which can then decarboxylate to form methyl ketones. nih.gov Understanding the substrate specificity of these thioesterases is key to engineering metabolic pathways for the production of specific chemical compounds. nih.gov Furthermore, fluorescent noncanonical amino acids can be incorporated into proteins to study enzyme-substrate interactions and protein dynamics through techniques like fluorescence microscopy. acs.org

Understanding Enzyme Catalytic Mechanisms

The transformation of β-keto esters like Methyl 3-methyl-5-oxohexanoate is often accomplished through the action of several classes of enzymes, including ketoreductases (KREDs), transaminases (TAs), and lipases. While specific studies on this compound are not extensively detailed in the available literature, the general mechanisms for these enzyme families on analogous β-keto ester substrates are well-established.

Ketoreductases (Alcohol Dehydrogenases): These enzymes are instrumental in the stereoselective reduction of the ketone group in β-keto esters to a hydroxyl group, yielding chiral hydroxy esters. This reduction is a valuable reaction in the synthesis of optically pure compounds. KREDs belong to the short-chain dehydrogenase/reductase (SDR) family and utilize a cofactor, typically NADH or NADPH, as a source of hydride. The catalytic mechanism generally involves the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate, with the stereochemical outcome being determined by the specific orientation of the substrate within the enzyme's active site. For instance, studies on various KREDs have demonstrated their ability to reduce a wide array of prochiral ketones and β-keto esters to their corresponding chiral alcohols with high enantioselectivity. universiteitleiden.nl The enzyme's active site contains a catalytic triad, often composed of Serine, Tyrosine, and Lysine residues, which facilitates the hydride transfer.

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. In the context of β-keto esters, ω-transaminases (ω-TAs) are particularly relevant as they can aminate the ketone group to produce β-amino esters, which are precursors to valuable β-amino acids. The catalytic cycle of these pyridoxal-5'-phosphate (PLP)-dependent enzymes follows a ping-pong bi-bi mechanism. evitachem.com This process consists of two half-reactions. In the first, the amino donor reacts with the PLP cofactor to form pyridoxamine-5'-phosphate (PMP) and releases the keto-acid byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the β-keto ester substrate, regenerating the PLP cofactor and producing the β-amino ester product. evitachem.com The challenge with β-keto acid substrates is their instability and tendency to decarboxylate in aqueous solutions; therefore, the use of their more stable ester forms is a preferred strategy in biocatalysis. evitachem.comgoogle.com

Lipases: While primarily known for the hydrolysis and synthesis of esters, some lipases, such as Candida antarctica lipase (B570770) B (CALB), exhibit promiscuous activity and can catalyze other transformations. For β-keto esters, lipases are key in transesterification reactions, where the methyl group of this compound could be exchanged with other alkyl groups. tandfonline.com The mechanism for lipase-catalyzed ester hydrolysis or synthesis also follows a ping-pong bi-bi kinetic model. It involves the formation of a tetrahedral intermediate after the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This leads to an acyl-enzyme intermediate and the release of the alcohol moiety. Subsequently, a nucleophile (water for hydrolysis or another alcohol for transesterification) attacks the acyl-enzyme complex to release the carboxylic acid or the new ester and regenerate the enzyme.

Table 1: Enzymes Involved in β-Keto Ester Transformations

| Enzyme Class | Catalyzed Reaction | General Mechanism | Relevance to this compound |

|---|---|---|---|

| Ketoreductases (KREDs) | Reduction of ketone to hydroxyl group | Hydride transfer from NAD(P)H | Synthesis of chiral methyl 3-methyl-5-hydroxyhexanoate |

| Transaminases (ω-TAs) | Amination of ketone to amino group | Ping-pong bi-bi with PLP cofactor | Synthesis of methyl 3-amino-3-methyl-5-oxohexanoate |

| Lipases (e.g., CALB) | Transesterification | Ping-pong bi-bi with acyl-enzyme intermediate | Modification of the ester group |

Role in Model Metabolic Pathways

Direct evidence for the involvement of this compound in specific metabolic pathways is scarce in the reviewed scientific literature. However, the corresponding carboxylic acid, 3-methyl-5-oxohexanoic acid, has been identified in biotransformation studies, suggesting its potential role as a metabolic intermediate. For instance, (3S)-3-methyl-5-oxohexanoic acid has been reported as a metabolite in studies concerning the metabolism of other compounds.

The structural similarity of oxohexanoates to intermediates in fatty acid metabolism suggests they could potentially serve as substrates or inhibitors in these pathways. For example, 3-oxohexanoic acid is a medium-chain keto acid and has been noted to be involved in fatty acid biosynthesis in eukaryotes. Compounds like (5R)-5-hydroxy-3-oxohexanoic acid can act as substrates for enzymes in energy metabolism and signal transduction. tandfonline.com

In synthetic biology and metabolic engineering, biocatalytic transformations of oxohexanoates are employed to create model pathways for the production of valuable chemicals. For example, the enzymatic reduction of a diketone, 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, by Acinetobacter calcoaceticus leads to the formation of (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid, ethyl ester, a key chiral intermediate for the synthesis of pharmaceuticals. This demonstrates how oxohexanoate derivatives can be channeled through engineered multi-step enzymatic reactions.

Furthermore, the synthesis of 3-methyl-5-oxohexanoic acid has been achieved via the ozonolysis of 3,5-dimethyl-2-cyclohexen-1-one, indicating a synthetic route that could be adapted for biocatalytic processes. The presence of the methyl group at the 3-position, as in this compound, introduces a chiral center, and its metabolism would likely be stereospecific, analogous to the metabolism of other branched-chain fatty acids.

Table 2: Research Findings on Related Oxohexanoates

| Compound | Research Context | Finding | Potential Implication for this compound |

|---|---|---|---|

| (3S)-3-methyl-5-oxohexanoic acid | Metabolism study | Identified as a biotransformation product. | Could be a metabolite of larger compounds or a precursor in a pathway. |

| 3-Oxohexanoic acid | Human metabolome studies | Involved in fatty acid biosynthesis. | The methyl ester could potentially interact with fatty acid metabolism enzymes. |

| (5R)-5-Hydroxy-3-oxohexanoic acid | Biochemical studies | Acts as a substrate in energy metabolism and signal transduction. tandfonline.com | The reduced form of this compound may have similar biological activity. |

| 3,5-Dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | Biocatalytic synthesis | Reduced by Acinetobacter calcoaceticus to a chiral dihydroxy ester. | Demonstrates the potential for multi-step enzymatic transformations of oxohexanoates. |

Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 3 Methyl 5 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise structure of methyl 3-methyl-5-oxohexanoate can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, a singlet peak is characteristic of the methyl ester protons (OCH₃), while the protons of the acetyl group (CH₃CO) also appear as a singlet. universiteitleiden.nl The methyl group at the C3 position shows up as a doublet due to coupling with the adjacent methine proton. universiteitleiden.nl The methylene (B1212753) protons and the methine proton exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. universiteitleiden.nl

A representative ¹H NMR data set for this compound is summarized in the table below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -OCH₃ |

| 2.22-2.50 | m | 5H | -CH₂-C(O)-CH₂-CH- |

| 2.14 | s | 3H | -C(O)CH₃ |

| 0.99 | d | 3H | -CH(CH₃)- |

Note: Data compiled from representative literature values. universiteitleiden.nl 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ester and ketone groups are typically found at the downfield end of the spectrum (higher ppm values). rsc.org The methoxy (B1213986) carbon of the ester appears at a characteristic chemical shift, as do the carbons of the methyl, methylene, and methine groups. rsc.org

The following table presents typical ¹³C NMR chemical shifts for this compound.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 212.03, 211.80 | C=O (ketone) |

| 178.68, 178.43 | C=O (ester) |

| 51.65 | -OCH₃ |

| 50.75 | -CH₂-C(O)- |

| 39.48, 37.60 | -CH(CH₃)- |

| 31.91, 31.27 | -CH₂- |

| 29.12, 28.81 | -C(O)CH₃ |

| 18.57, 15.86 | -CH(CH₃)- |

Note: Data compiled from representative literature values. rsc.org The presence of pairs of signals for some carbons can be attributed to the presence of diastereomers.

Advanced Two-Dimensional (2D) NMR Correlative Spectroscopies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques correlate signals from different nuclei based on their through-bond or through-space interactions. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. youtube.comprinceton.edu For this compound, COSY spectra would show correlations between the methine proton at C3 and the protons of the adjacent methylene groups at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. youtube.comcolumbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the singlet at δ 3.67 ppm in the ¹H NMR would correlate with the carbon signal of the methoxy group in the ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes longer). youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the protons of the methyl ester (OCH₃) would show a correlation to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound (158.19 g/mol ). nih.gov Common fragmentation patterns can provide further structural confirmation. rsc.org GC-MS is also highly effective for assessing the purity of a sample, with a retention time of approximately 13.7 minutes being reported under specific chromatographic conditions. rsc.org

Table 3: Representative GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 158 | 7 | [M]⁺ |

| 140 | 25 | [M - H₂O]⁺ or [M - CH₃OH]⁺ |

| 98 | 50 | [M - CH₃OH - C₂H₂O]⁺ |

| 73 | 97 | [C₄H₉O]⁺ |

| 56 | 100 | [C₄H₈]⁺ |

Note: Data compiled from representative literature values. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₄O₃), the theoretical exact mass is 158.0943 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula and providing a high degree of confidence in the compound's identity. This technique is particularly crucial in research where unambiguous identification is paramount. vulcanchem.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for its separation from reaction mixtures, assessment of its purity, and the determination of its stereochemical composition. High-performance liquid chromatography (HPLC) and chiral chromatography are particularly significant in the analytical and preparative-scale purification of this β-keto ester.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of β-keto esters like this compound. However, the analysis of these compounds by reversed-phase HPLC can present challenges. The presence of keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto and enol forms, can lead to poor peak shapes, such as broadening or splitting. chromforum.org To achieve sharp, symmetrical peaks suitable for quantification and isolation, method optimization is critical. Strategies to overcome tautomerism-related issues include adjusting the mobile phase pH, often towards acidic conditions to favor one form, or increasing the column temperature to accelerate the interconversion rate between tautomers. chromforum.org

Analytical HPLC

For analytical purposes, reversed-phase HPLC is commonly employed to determine the purity of this compound. A C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Gradient elution may be used to ensure the efficient separation of the target compound from starting materials, by-products, and other impurities. Detection is typically performed using a UV detector, as the carbonyl group provides sufficient chromophoric activity.

Preparative HPLC

When high-purity this compound is required for subsequent research or as a reference standard, preparative HPLC is the method of choice. The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of the compound. lcms.cz The process involves scaling up an optimized analytical method. lcms.cz For instance, after an enzymatic reaction, preparative HPLC can be used to isolate the product from the reaction medium. rsc.org The collected fractions are then analyzed for purity, and the solvent is removed to yield the purified compound.

Below is a hypothetical data table outlining typical conditions for the analytical and preparative HPLC of this compound, based on established methods for similar β-keto esters. researchgate.netsielc.comrsc.org

Table 1: Illustrative HPLC Parameters for this compound

| Parameter | Analytical Separation | Preparative Separation |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Injection Volume | 10 µL | 500 µL |

| Temperature | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Ret. Time | ~8.5 min | ~8.5 min |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-Methyl 3-methyl-5-oxohexanoate. In the context of asymmetric synthesis, where the goal is to produce one enantiomer selectively, determining the enantiomeric excess (ee) of the product is crucial. Chiral chromatography is the most accurate and widely used method for this purpose. beilstein-journals.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the column and resulting in two distinct peaks in the chromatogram. The relative area of these peaks is used to calculate the enantiomeric excess. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are highly effective for resolving the enantiomers of a wide range of chiral compounds, including β-keto esters. nih.govrsc.org Common examples of such columns include the Chiralcel® and Chiralpak® series (e.g., OD-H, AD-H, OJ-H). nih.govmdpi.com

The mobile phase in chiral HPLC typically consists of a non-polar organic solvent, such as hexane (B92381) or heptane, mixed with a polar modifier, most commonly isopropanol (B130326). rsc.orgrsc.org The ratio of hexane to isopropanol is a key parameter that is optimized to achieve baseline separation of the enantiomeric peaks. The choice of the specific chiral column and mobile phase composition is often determined through screening, as the separation is highly dependent on the structure of the analyte.

Below is a representative data table for the chiral HPLC analysis of this compound, based on methods developed for structurally related chiral β-keto esters. nih.govrsc.orgrsc.org

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Determination of this compound

| Parameter | Condition |

|---|---|

| Chiral Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (t R ) | (S)-enantiomer: ~12.3 min |

Computational Chemistry and Theoretical Investigations of Methyl 3 Methyl 5 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. redalyc.orgund.edu For Methyl 3-methyl-5-oxohexanoate, DFT calculations can elucidate a range of molecular properties that dictate its behavior. By mapping the electron density, an electrostatic potential (ESP) map can be generated, highlighting regions of positive and negative charge. The areas around the carbonyl and ester oxygen atoms are expected to show significant negative potential, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential.

Key molecular descriptors can be calculated to quantify its properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other computed properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (XLogP3) are valuable for predicting bioavailability. nih.gov

Table 1: Computed Molecular Properties of this compound This table includes both data retrieved from public databases and illustrative data typical of DFT calculations.

| Property | Value | Significance | Source |

| Molecular Formula | C₈H₁₄O₃ | Defines the elemental composition. | nih.gov |

| Molecular Weight | 158.19 g/mol | Mass of one mole of the substance. | nih.gov |

| XLogP3 | 0.9 | Predicts hydrophobicity/lipophilicity. | nih.gov |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Estimates the polar surface area, related to transport properties. | nih.gov |

| H-Bond Donors | 0 | Number of hydrogen atoms bonded to electronegative atoms. | nih.gov |

| H-Bond Acceptors | 3 | Number of electronegative atoms capable of accepting hydrogen bonds. | nih.gov |

| Rotatable Bonds | 5 | Indicates conformational flexibility. | nih.gov |

| HOMO Energy (Hypothetical) | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | |

| LUMO Energy (Hypothetical) | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap (Hypothetical) | 6.7 eV | Indicator of chemical stability and reactivity. |

Transition state (TS) theory is a cornerstone of understanding reaction kinetics. Computational modeling allows for the identification and characterization of the high-energy transition state structures that connect reactants to products. acs.org For this compound, this is particularly relevant for studying reactions such as its keto-enol tautomerism, hydrolysis, or its participation as a nucleophile in condensation reactions. smolecule.com

For example, in a base-catalyzed enolization, a proton is abstracted from the C4 position, which is alpha to the C5-keto group. DFT calculations can map the potential energy surface for this proton transfer, locating the transition state structure and calculating the associated activation energy (Ea). This provides a quantitative measure of the reaction barrier, explaining the kinetics and regioselectivity of enolate formation, which is crucial for predicting the outcomes of subsequent alkylation or acylation reactions.

Table 2: Hypothetical Activation Energies for Competing Enolization Pathways This table presents illustrative data for a hypothetical study on the regioselectivity of enolate formation.

| Reaction Pathway | Proton Abstracted | Activation Energy (Ea) (kcal/mol) | Thermodynamic Product |

| Pathway A | C4-H (alpha to ketone) | 15.2 | More Substituted Enolate |

| Pathway B | C2-H (alpha to ester) | 21.5 | Less Substituted Enolate |

Density Functional Theory (DFT) Studies on Molecular Properties

Molecular Dynamics and Conformational Analysis

While quantum calculations describe the static electronic structure, molecular dynamics (MD) simulations provide a view of the molecule's movement over time. These simulations solve Newton's equations of motion for the atoms in the molecule, revealing its conformational landscape and dynamic behavior.

Table 3: Hypothetical Relative Energies of Key Conformers This table illustrates how computational chemistry can rank the stability of different spatial arrangements of the molecule.

| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |

| Conf-1 | ~180° | 0.00 | Anti (extended) conformation, typically the most stable. |

| Conf-2 | ~60° | 1.25 | Gauche conformation, slightly higher in energy due to steric interaction. |

| Conf-3 | ~-60° | 1.28 | Gauche conformation, similar in energy to the other gauche form. |

Chemical reactions are rarely performed in the gas phase; the solvent environment can significantly influence reactivity and conformational preference. acs.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. Explicit models involve simulating the individual solvent molecules surrounding the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding. Modeling the behavior of this compound in various solvents (e.g., water, ethanol (B145695), hexane) can predict how its conformational equilibrium shifts and how the activation energies of its reactions are altered, providing guidance for experimental reaction optimization.

Conformational Preferences and Stereoisomeric Stability

Chemoinformatics and Structure-Activity Relationship (SAR) Studies

Chemoinformatics applies computational methods to analyze chemical data, often in the context of drug discovery. mdpi.com If this compound were identified as having a specific biological activity, chemoinformatics and SAR studies would be crucial for optimizing its potency and other properties.

An SAR study involves systematically modifying the structure of a lead compound and correlating these changes with changes in biological activity. For this compound, this could involve synthesizing analogues with different alkyl groups at the C3 position, varying the ester group, or modifying the keto group. Computational tools can predict the properties of these virtual analogues (e.g., size, polarity, flexibility) and build a quantitative structure-activity relationship (QSAR) model. Such a model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues This table demonstrates how small changes to the parent structure could be correlated with a biological endpoint in a hypothetical SAR study.

| Compound | R¹ (at C3) | R² (Ester) | Hypothetical Activity (IC₅₀, µM) |

| Parent | -CH₃ | -CH₃ | 15.2 |

| Analogue 1 | -CH₂CH₃ | -CH₃ | 10.8 |

| Analogue 2 | -H | -CH₃ | 45.7 |

| Analogue 3 | -CH₃ | -CH₂CH₃ | 18.1 |

| Analogue 4 | -CH(CH₃)₂ | -CH₃ | 8.5 |

Predictive Modeling for Reactivity and Synthetic Efficiency

Predictive modeling, grounded in quantum mechanics, has become an indispensable tool for elucidating the reactivity and optimizing the synthetic pathways involving β-keto esters like this compound. Density Functional Theory (DFT) is a commonly employed method for these theoretical assessments. nih.govmdpi.com

Research on analogous β-keto esters demonstrates that computational analysis can effectively predict their reactivity. nih.govmdpi.com For instance, DFT calculations at the M062x/6-311+G(d,p) level of theory have been used to optimize the geometry of related compounds and identify their most stable conformations. mdpi.com Such studies are crucial for understanding the steric and electronic factors that govern the molecule's behavior in chemical reactions.

A key aspect of predictive modeling is the use of conceptual DFT to calculate reactivity descriptors. These descriptors, including parameters like electrophilicity and nucleophilicity, help in forecasting how a molecule will interact with other reagents. For a series of β-keto ester analogues, theoretical reactivity studies have shown differential local reactivity, indicating that some compounds are more prone to react with nucleophiles at the keto C-carbonyl, while others favor reaction at the ester C-carbonyl. mdpi.com This type of predictive analysis is directly applicable to this compound to foresee its behavior in various synthetic contexts.

Furthermore, computational studies can be instrumental in understanding and predicting the outcomes of specific reactions. For example, in the context of asymmetric synthesis, computational models can help explain the enantioselectivity observed in the reduction of α-methoxyimino-β-keto esters. bohrium.com By analyzing the transition states of the reaction, researchers can determine why a particular isomer leads to higher reactivity and enantioselectivity. bohrium.com This approach could be employed to design efficient and stereoselective syntheses of derivatives of this compound.

Theoretical investigations have also shed light on the mechanisms of fundamental reactions of β-keto acids and esters, such as decarboxylation. masterorganicchemistry.com Studies combining experimental and theoretical approaches have supported a cyclic transition state model for this process. Understanding these fundamental reaction mechanisms at a computational level is vital for controlling and optimizing synthetic routes that may involve this compound as an intermediate.

The table below summarizes some of the computed properties for this compound and a closely related isomer, which are foundational for predictive modeling.

| Property | Value (for this compound) | Value (for Methyl 5-methyl-3-oxohexanoate) | Reference |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | nih.govnih.gov |

| Molecular Weight | 158.19 g/mol | 158.20 g/mol | nih.govchemscene.com |

| IUPAC Name | This compound | methyl 5-methyl-3-oxohexanoate | nih.govnih.gov |

| InChIKey | QIZFMIXTHKTRJG-UHFFFAOYSA-N | WUGKTJAKSVEAFG-UHFFFAOYSA-N | nih.govnih.gov |

| SMILES | CC(CC(=O)C)CC(=O)OC | CC(C)CC(CC(OC)=O)=O | nih.govchemscene.com |

| XLogP3 | 0.9 | 1.2 | nih.govnih.gov |

| Topological Polar Surface Area | 43.4 Ų | 43.4 Ų | nih.govnih.gov |

Database Mining and Data Analysis for Analogues and Derivatives

Database mining and the analysis of large chemical datasets are powerful strategies for discovering analogues and derivatives of this compound with desired properties. Chemical databases such as PubChem, ChemScene, and others serve as vast repositories of information on chemical structures, properties, and biological activities. nih.govnih.govchemscene.com

By searching these databases for compounds structurally similar to this compound, researchers can identify a wide range of analogues. For instance, a search for its isomer, Methyl 5-methyl-3-oxohexanoate, reveals related substances and provides links to other relevant compounds. nih.gov This process can uncover compounds that may have been synthesized and tested for various applications, providing valuable starting points for new research directions. The data available for these analogues often includes spectroscopic information, physical properties, and sometimes even reactivity data, which can be used to build structure-activity relationship (SAR) models.

Data mining can also be a crucial first step in discovering novel catalysts or reaction conditions. For example, research on the asymmetric reduction of β-keto esters has benefited from data mining of genomic databases to identify robust enzymes like short-chain alcohol dehydrogenases with potential catalytic activity. researchgate.net This approach could be adapted to find biocatalysts for the stereoselective transformation of this compound.

The analysis of data from these databases can also reveal trends in the properties and reactivity of β-keto esters. By comparing the structural features of a series of analogues with their experimentally determined or computationally predicted characteristics, it is possible to develop quantitative structure-activity relationship (QSAR) models. redalyc.org These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the most promising profiles.

The following table lists some of the analogues and derivatives of the parent structure that can be identified through database mining.

| Compound Name | CAS Number | Molecular Formula | Relationship to Parent Compound |

| Methyl 5-methyl-3-oxohexanoate | 30414-55-2 | C₈H₁₄O₃ | Isomer |

| Ethyl 5-methyl-4-oxohexanoate | 54857-48-6 | C₉H₁₆O₃ | Analogue with ethyl ester and different substitution |

| Methyl 5-oxohexanoate (B1238966) | 13984-50-4 | C₇H₁₂O₃ | Analogue lacking the methyl group |

| 5-Methyl-3-oxohexanenitrile | 64373-43-9 | C₇H₁₁NO | Analogue with a nitrile instead of an ester |

| N-(5-Methyl-3-oxohexyl)alanine | Not Available | C₁₀H₁₉NO₃ | Derivative with an amino acid moiety |

| Methyl 3-oxohexanoate (B1246410) | 30414-54-1 | C₇H₁₂O₃ | Analogue lacking the methyl group at position 3 |

| Ethyl 3-oxohexanoate | Not Available | C₈H₁₄O₃ | Analogue with an ethyl ester and no methyl group at position 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.